2-fluoro-1-(2-nitrophenyl)ethan-1-one
Description
Contextualization of the Compound Class within Organic Chemistry
Fluorinated nitroaryl ketones represent a specialized and significant class of organic compounds, positioned at the intersection of three key functional group categories: ketones, nitroaromatics, and organofluorine compounds. Each of these components imparts distinct and valuable properties to the molecular structure.
Ketones: The carbonyl group (C=O) in a ketone is a cornerstone of organic synthesis, acting as both an electrophilic site for nucleophilic attack and possessing enolizable protons at the α-position, which allows for a wide range of functionalization reactions.
Nitroaromatic Compounds: The nitro group (-NO2) is a powerful electron-withdrawing group. When attached to an aromatic ring, it significantly influences the ring's electronic properties, making it susceptible to nucleophilic aromatic substitution and modifying the reactivity of other substituents.
Organofluorine Compounds: The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. scispace.com Due to fluorine's high electronegativity and small size, it can modulate factors like metabolic stability, binding affinity to enzymes, and lipophilicity, making fluorinated compounds highly sought after, particularly in pharmaceutical and materials science. scispace.com
The combination of these three functional groups in fluorinated nitroaryl ketones creates a versatile scaffold for synthetic chemists, offering multiple reaction sites and predictable electronic characteristics.
Significance of "2-fluoro-1-(2-nitrophenyl)ethan-1-one" as a Representative Structure
The compound This compound serves as an exemplary model for this class. Its structure features a phenyl ring substituted with a nitro group at the ortho position relative to an acetyl group. Crucially, a fluorine atom is attached to the α-carbon of the ketone, the carbon atom adjacent to the carbonyl group.
This specific arrangement—an α-fluoro ketone—is of particular interest because the highly electronegative fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. nih.gov This increased reactivity is a key feature exploited in the design of enzyme inhibitors and other biologically active molecules. nih.govnih.gov The presence of the nitro group further activates the aromatic ring and provides a functional handle that can be chemically modified, for instance, by reduction to an amine, to build more complex molecular architectures.
Below are some of the computed properties for a structurally similar compound, which highlight its chemical characteristics.
Table 1: Physicochemical Properties of 1-(2-fluoro-5-nitrophenyl)ethanone
| Property | Value |
|---|---|
| Molecular Formula | C8H6FNO3 |
| Molecular Weight | 183.14 g/mol |
| IUPAC Name | 1-(2-fluoro-5-nitrophenyl)ethanone |
| Physical Form | Crystal - Powder |
| Color | Very pale yellow - Yellow |
Data sourced from commercially available information for the related compound 1-(2-fluoro-5-nitrophenyl)ethanone. sigmaaldrich.com
Historical Development and Evolution of Synthetic Strategies for Related Structures
The synthesis of molecules like this compound is built upon a rich history of developments in organic chemistry, particularly in fluorination and aromatic chemistry.
Historically, the introduction of fluorine into organic molecules was challenging, often requiring harsh reagents. However, the development of milder and more selective electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), revolutionized the field. mdpi.com The synthesis of α-fluoroketones can now be achieved through the direct fluorination of a ketone, its enol, or enolate equivalent. scispace.comsapub.org Research has shown that the fluorination of ketones with reagents like Selectfluor® is often governed by a combination of steric and electronic factors, proceeding through an enol or enolic tautomer. scispace.comsapub.orgresearchgate.net
The synthesis of the nitroaryl ketone backbone typically relies on classic reactions such as Friedel-Crafts acylation, where an aromatic ring is acylated in the presence of a Lewis acid catalyst. The subsequent nitration of the aromatic ring, or the use of a pre-nitrated starting material, introduces the nitro group. The regioselectivity of these reactions is a critical consideration for chemists.
Modern synthetic routes often involve multi-step sequences. For example, a plausible strategy for a related chloro-substituted nitroacetophenone involves:
Acetylation of a starting aniline (B41778) derivative.
A Friedel-Crafts acylation reaction.
Hydrolysis to remove the protecting group.
A final nitration step to yield the desired product.
Numerous methods for the synthesis of α-fluoroketones have been developed, including the oxyfluorination of olefins, fluorination of vinyl azides, and isomerization of allylic alcohols followed by fluorination. organic-chemistry.org
Overview of Research Trajectories for Fluorinated Nitroaryl Ketones
Current research involving fluorinated nitroaryl ketones is primarily focused on two interconnected areas: the development of novel synthetic methodologies and the exploration of their applications as functional molecules.
Chemists continue to seek more efficient, selective, and environmentally friendly methods for synthesizing these compounds. This includes the development of new catalysts and fluorinating agents that can operate under milder conditions and provide high yields and stereoselectivity. mdpi.comorganic-chemistry.org For instance, recent advancements include the use of organocatalysts for enantioselective α-fluorination of dicarbonyl compounds. organic-chemistry.org
The primary application driving research is in medicinal chemistry. The α-fluoroketone motif is a well-known pharmacophore that can act as a reversible inhibitor of proteases, a class of enzymes implicated in numerous diseases. nih.govnih.gov The ability of the fluorinated ketone to mimic the transition state of peptide bond hydrolysis makes it a powerful tool for designing potent and selective enzyme inhibitors. nih.gov The nitroaryl component of the molecule serves as a versatile synthetic handle for creating libraries of compounds for drug discovery programs. The nitro group can be readily reduced to an amine, which can then be further functionalized to explore structure-activity relationships.
Structure
3D Structure
Properties
CAS No. |
2295108-99-3 |
|---|---|
Molecular Formula |
C8H6FNO3 |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
2-fluoro-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 |
InChI Key |
GTWKHBCQHJFYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CF)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 1 2 Nitrophenyl Ethan 1 One and Analogues
Direct Synthetic Routes and Optimization
Direct synthetic routes offer an efficient means to produce 2-fluoro-1-(2-nitrophenyl)ethan-1-one and related compounds. These methods typically involve the strategic introduction of nitro and fluoro groups onto a pre-existing aromatic ketone core or the construction of the ketone functionality on a substituted aromatic ring.
Electrophilic Aromatic Nitration Strategies for Phenyl Precursors
Electrophilic aromatic substitution is a fundamental reaction for introducing a nitro group onto an aromatic ring. youtube.comlibretexts.org In the context of synthesizing nitrophenyl ethanones, this typically involves the treatment of a phenyl precursor, such as acetophenone (B1666503), with a nitrating agent. automate.video A common nitrating mixture consists of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com
The position of nitration is directed by the existing substituents on the aromatic ring. The acetyl group of acetophenone is a deactivating, meta-directing group. automate.video Therefore, the direct nitration of acetophenone primarily yields m-nitroacetophenone. automate.video However, ortho and para isomers are also formed as minor products. automate.videoorgsyn.org To obtain the desired o-nitro isomer, separation from the product mixture is necessary.
The reaction conditions, including temperature and the ratio of acids, can be optimized to influence the product distribution. For instance, the nitration of 2-fluoro-4-chloroacetophenone can be achieved using a mixture of concentrated sulfuric acid and potassium nitrate (B79036) at low temperatures. google.com
Halogenation and Fluorination Methodologies
Introducing a fluorine atom can be accomplished through various halogenation and fluorination techniques. One common approach is the Halex process, which involves the reaction of a nitro-substituted chlorobenzene (B131634) with potassium fluoride (B91410) (KF). wikipedia.org This nucleophilic aromatic substitution is facilitated by the electron-withdrawing nature of the nitro group, which activates the ring towards fluoride displacement. wikipedia.org
For the synthesis of α-fluoro ketones, such as 2-fluoroacetophenone, a common method is the reaction of an α-bromoacetophenone with a fluoride source like potassium fluoride in a suitable solvent like dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution mechanism where the fluoride ion displaces the bromide ion.
Another approach to synthesizing fluoroacetophenones is through a Friedel-Crafts acylation reaction using a fluorinated benzene (B151609) derivative as the starting material. prepchem.comgoogle.com For example, p-fluoroacetophenone can be synthesized by reacting fluorobenzene (B45895) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). prepchem.com
Acylation and Related Carbon-Carbon Bond Forming Reactions on Fluoro- and Nitro-Substituted Aromatics
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds and introducing an acyl group to an aromatic ring. nih.govlibretexts.org This reaction is central to the synthesis of the target molecule and its analogues when starting with a substituted benzene ring. For instance, the acetylation of 3,3′-dimethylbiphenyl has been studied to understand the selectivity of monoacetylation. nih.gov
The acylation of fluoronitrobenzene presents a direct route to fluoronitroacetophenones. However, the regioselectivity of the reaction is influenced by the directing effects of both the fluoro and nitro substituents. Solvent-free Friedel-Crafts acylation of fluorobenzene with benzoyl chloride has been investigated using trifluoromethanesulfonic acid and rare earth triflates as catalysts, showing high selectivity for the para-product. sioc-journal.cn
Furthermore, nucleophilic acylation of 4-fluoronitrobenzene with benzaldehyde, catalyzed by N-heterocyclic carbenes, has been demonstrated as a viable C-H acylation method. researchgate.net
Multistep Synthetic Pathways
For more complex structures or when direct routes are not feasible, multistep synthetic pathways are employed. These can be designed in a linear or convergent fashion.
Convergent and Linear Synthesis Design for Complex Structures
A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. A convergent synthesis, on the other hand, involves the independent synthesis of two or more fragments that are then combined at a later stage to form the final molecule. This approach can be more efficient for complex targets.
The synthesis of this compound can be envisioned through both linear and convergent strategies. A linear approach might start with a simple aromatic compound and sequentially introduce the necessary functional groups. A convergent approach could involve the synthesis of a 2-nitrophenyl fragment and a fluoroacetyl fragment, which are then coupled.
Preparation of Key Precursors and Intermediates (e.g., fluoroacetophenones, nitrophenylacetonitriles)
The success of a multistep synthesis relies on the efficient preparation of key precursors and intermediates.
Fluoroacetophenones : As mentioned earlier, fluoroacetophenones are crucial intermediates. They can be synthesized via several methods, including the Friedel-Crafts acylation of fluorobenzene or the fluorination of bromoacetophenones. prepchem.comguidechem.com For example, 4-fluoroacetophenone can be synthesized from α-haloketone derivatives with zinc and ammonium (B1175870) chloride under microwave irradiation. guidechem.com
Nitrophenylacetonitriles : These compounds are valuable precursors for various nitrogen-containing heterocycles and can be used to construct the desired ethanone (B97240) side chain. 2-Nitrophenylacetonitrile can be prepared from the corresponding 2-nitrophenylpyruvic acid oxime. prepchem.com Another route involves the reaction of 1-(bromomethyl)-3-nitrobenzene with sodium cyanide. Michael additions of o-nitrophenylacetonitrile have also been investigated, leading to the formation of quinolines under certain conditions. uwa.edu.auresearchgate.net The nitration of phenylacetonitrile (B145931) can also be employed, with specific conditions favoring the formation of the para isomer. google.com
The following table provides an overview of some key intermediates and their synthetic routes.
| Intermediate | Starting Material(s) | Reagents | Product | Yield | Reference |
| 4-Fluoroacetophenone | α-haloketone derivative | Zn, NH₄Cl, EtOH, microwave | 4-Fluoroacetophenone | 99% | guidechem.com |
| 4-Fluoroacetophenone | Fluorobenzene, Acetyl chloride | Anhydrous HF, BF₃ | p-Fluoroacetophenone | 98% | prepchem.com |
| 2-Fluoroacetophenone | 2-Bromoacetophenone | KF, DMF | 2-Fluoroacetophenone | 45% | |
| 3-Nitrophenylacetonitrile | 1-(bromomethyl)-3-nitrobenzene | Sodium cyanide, DMF | 2-(3-nitrophenyl)acetonitrile | 33% | |
| 2-Nitrophenylacetonitrile | 2-Nitrophenylpyruvic acid oxime | Acetic acid, water | 2-Nitrophenylacetonitrile | - | prepchem.com |
| o-Nitroacetophenone | Diethyl o-nitrobenzoylmalonate | Acetic acid, Sulfuric acid, water | o-Nitroacetophenone | 82-83% | orgsyn.org |
| 4-Chloro-2-fluoro-5-nitroacetophenone | m-Fluoroaniline | Acetic anhydride, Acylating agent, Nitrating agent | 4-Chloro-2-fluoro-5-nitroacetophenone | - | google.com |
Catalytic Approaches in Synthesis
Catalysis offers powerful tools for the synthesis of complex organic molecules, providing pathways with high efficiency, selectivity, and functional group tolerance. For structures like this compound, both metal-based and organic catalysts play pivotal roles.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki coupling variants)
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to construct. The synthesis of fluorinated ketones can be achieved through various transition-metal-catalyzed reactions. sioc-journal.cn While specific literature on the Suzuki coupling for this compound is not prominent, the principles of such cross-coupling reactions are applicable to its analogues. For instance, palladium-catalyzed methodologies are effective for the C-H fluorination of arenes using electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). nih.govbeilstein-journals.org This suggests a potential route to fluorinated aromatic ketones from corresponding aryl precursors.
Furthermore, transition-metal-catalyzed fluoroalkylation has emerged as a powerful method for constructing these compounds. nih.gov A general strategy could involve the coupling of a suitable nitrophenyl organometallic reagent with a fluoroacetyl electrophile, or vice versa, under palladium, nickel, or copper catalysis. A transition-metal-free approach has also been developed for synthesizing fluorinated diaryl ketones through a selective C-F bond functionalization, highlighting the evolving landscape of synthetic methods. technion.ac.il
Table 1: Examples of Transition Metal-Catalyzed Reactions for Ketone Synthesis
| Catalyst/Reagent | Reactants | Product Type | Key Feature |
| Palladium(II)/NFSI | Benzaldehyde Substrates | Enantioenriched Benzyl Fluorides | Catalytic enantioselective electrophilic C(sp³)–H fluorination. beilstein-journals.org |
| Nickel Catalyst | Allylic Alcohols, Organoalanes, CO | β,γ-Unsaturated Ketones | Three-component carbonylative cross-coupling at atmospheric pressure. researchgate.net |
| Iridium Catalyst | γ-Fluoro Allylic Esters | Enantioenriched Tertiary Allylic Fluorides | Provides access to congested stereocenters via allylic substitution. escholarship.org |
Organocatalysis and Biocatalysis for Asymmetric Synthesis (where applicable to related ketones)
Organocatalysis and biocatalysis provide powerful strategies for the asymmetric synthesis of ketones and their derivatives, yielding chiral molecules with high enantioselectivity. rsc.org These methods are particularly relevant for producing chiral alcohols through the asymmetric reduction of prochiral ketones or for creating chiral α-hydroxy ketones. rsc.orgresearchgate.net
Organocatalysis often employs small, chiral organic molecules, such as proline derivatives or chiral amines, to catalyze reactions. mdpi.com These catalysts can activate substrates through the formation of transient intermediates like enamines or iminium ions. researchgate.net For example, the asymmetric aldol (B89426) reaction between cyclic ketones and aromatic aldehydes can be catalyzed by cholic acid derivatives bearing a prolinamide moiety, achieving excellent yields and enantiomeric excesses (ee) up to 98%. researchgate.net
Biocatalysis utilizes enzymes, which are nature's catalysts, to perform highly selective transformations. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for instance, are versatile biocatalysts for synthesizing α-hydroxy ketones. researchgate.net The synergy between organocatalysis and biocatalysis is also being explored, where chemically modified cofactors can be paired with enzymes to drive new-to-nature chemical transformations with high stereocontrol. acs.org
Table 2: Organocatalytic and Biocatalytic Asymmetric Synthesis of Ketone Derivatives
| Catalyst Type | Catalyst Example | Reaction Type | Substrate | Product | Enantioselectivity |
| Organocatalyst | Proline-Oxadiazolone | Michael Addition | Ketones, β-nitrostyrenes | γ-Nitro Ketones | Good to excellent ee mdpi.com |
| Organocatalyst | Cholic Acid-Prolinamide | Aldol Reaction | Cyclic Ketones, Aromatic Aldehydes | β-Hydroxy Ketones | Up to 98% ee researchgate.net |
| Biocatalyst | ThDP-dependent Lyases | Carboligation | Aldehydes, Acyl Donors | α-Hydroxy Ketones | High enantioselectivity researchgate.net |
Green Chemistry and Sustainable Synthetic Techniques
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These strategies are increasingly being applied to the synthesis of ketones and their analogues.
Solvent-Free and Reduced-Solvent Reaction Conditions
Performing organic reactions under solvent-free or reduced-solvent conditions is a key tenet of green chemistry. ias.ac.in This approach minimizes waste, reduces costs associated with solvent purchasing and disposal, and can simplify product purification. researchgate.nete-bookshelf.de Reactions can be carried out by simply mixing the neat reactants, sometimes with the aid of grinding or microwave irradiation to provide energy. e-bookshelf.detandfonline.com
For example, the synthesis of β-enamino ketones and esters has been efficiently catalyzed by iron(III) triflate under solvent-free conditions, demonstrating high yields, short reaction times, and the ability to recycle the catalyst. researchgate.net Similarly, aldol condensations, which are fundamental C-C bond-forming reactions for ketone synthesis, have been successfully performed without solvents. ias.ac.in
Ultrasound-Assisted Synthesis Enhancements
Ultrasound irradiation has emerged as a powerful tool in green synthesis, often leading to significant rate enhancements, higher yields, and milder reaction conditions compared to conventional methods. nih.gov The physical phenomenon of acoustic cavitation generates localized high-pressure and high-temperature spots, which can accelerate chemical reactions. researchgate.net
This technique has been successfully applied to the synthesis of various ketone derivatives. For instance, the multi-component synthesis of β-acetamido ketones from enolizable ketones, aldehydes, and nitriles is significantly enhanced by ultrasound, resulting in high yields and short reaction times. aip.org Ultrasound has also been used for the catalyst-free synthesis of α,β-unsaturated amino ketones and esters, using aqueous ammonium hydroxide (B78521) as a safe and economical nitrogen source. benthamdirect.com In some cases, ultrasound allows for reactions to proceed efficiently at room temperature without the need for a catalyst. researchgate.netacademie-sciences.fr
Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Reaction | Conditions | Time | Yield | Reference |
| Synthesis of β-acetamido ketones | Conventional Heating | Several Hours | Moderate | aip.org |
| Synthesis of β-acetamido ketones | Ultrasound Irradiation | 40 min | 85-96% | aip.org |
| Synthesis of α-hydroxyphosphonates | Conventional Stirring | Longer | Good | researchgate.net |
| Synthesis of α-hydroxyphosphonates | Ultrasound Irradiation | 25-37 min | High | researchgate.net |
| Synthesis of Tetrahydropyrazolopyridines | Silent Conditions | 2-4x Longer | >90% | nih.gov |
| Synthesis of Tetrahydropyrazolopyridines | Ultrasound Irradiation | Shorter | >90% | nih.gov |
Photochemical and Electrochemical Synthetic Strategies
Photochemical and electrochemical methods offer sustainable alternatives to traditional synthesis by using light or electricity, respectively, to drive chemical reactions. nih.gov These techniques can often be performed under mild conditions and can provide access to unique reactivity patterns.
Electrochemical synthesis can be employed for the oxidative functionalization of ketones. An efficient protocol for synthesizing α-amino ketones involves the electrochemical oxidative cross-dehydrogenative coupling of ketones and secondary amines, using a simple undivided cell with graphite (B72142) electrodes. acs.org Another electrochemical approach enables the synthesis of ketones from organic halides and carbon monoxide by using a dissolving stainless steel anode to provide the necessary catalytic nickel species. rsc.org
Photochemical reactions, particularly those involving photoredox catalysis, use visible light to initiate single-electron transfer (SET) processes, generating radical intermediates for bond formation. nih.gov While specific applications to this compound are emerging, the general strategy allows for the structural isomerization of allylic alcohols into α-arylated ketones through a dual catalytic system involving a cobalt catalyst and a photocatalyst. researchgate.net The general reactivity of ketones in photochemical reactions has been a subject of study for decades, providing a foundation for developing new synthetic transformations. acs.org
Spectroscopic and Structural Elucidation in Advanced Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their multiplicity (splitting pattern), and their relative numbers in the 2-fluoro-1-(2-nitrophenyl)ethan-1-one molecule. The aromatic region of the spectrum would be expected to show complex splitting patterns for the four protons on the nitrophenyl ring. The methylene (B1212753) protons adjacent to the fluorine and carbonyl groups would likely appear as a doublet of doublets due to coupling with both the fluorine atom and potentially long-range coupling from the carbonyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The spectrum would be expected to show signals for the carbonyl carbon, the carbons of the aromatic ring, and the methylene carbon. The carbon atom bonded to the fluorine would exhibit a characteristic large coupling constant (¹JCF).
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide information on the chemical environment of the fluorine atom. The signal for the fluorine would likely be a triplet due to coupling with the adjacent methylene protons.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, helping to trace the connectivity of the protons in the aromatic ring and their relationship with the methylene protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₈H₆FNO₃), HRMS would be expected to provide a high-resolution mass measurement that corresponds to its calculated monoisotopic mass. This precise mass measurement would serve as strong evidence for the compound's elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
The carbonyl (C=O) group of the ketone, typically in the range of 1680-1715 cm⁻¹.
The **nitro (NO₂) **group, with two strong absorption bands around 1520-1560 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching).
The C-F bond, which would show a strong absorption in the region of 1000-1400 cm⁻¹.
Aromatic C-H and C=C stretching vibrations.
Without access to published experimental data for this compound, the specific chemical shifts, coupling constants, and absorption frequencies can only be predicted based on known values for similar structures. The generation of detailed, accurate data tables as requested is therefore not possible at this time.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is a cornerstone technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This powerful analytical method provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsional angles, which are critical for understanding the molecule's conformation and intermolecular interactions within the crystal lattice.
For this compound, a systematic search of crystallographic databases and peer-reviewed literature did not yield any published single-crystal X-ray diffraction studies. Consequently, crucial data such as its crystal system, space group, and specific geometric parameters are not available. In the absence of this experimental data, a definitive analysis of its solid-state molecular geometry cannot be provided.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This method serves as a critical checkpoint for verifying the empirical formula of a synthesized compound, ensuring its purity and confirming that the correct product has been obtained. The theoretical elemental composition of this compound, with the molecular formula C₈H₆FNO₃, can be calculated. However, a thorough literature search did not uncover any published experimental results from elemental analysis (e.g., found percentages for Carbon, Hydrogen, and Nitrogen) for this specific compound. Such experimental data is essential for a comparative validation against the theoretical values.
Without access to experimental crystallographic and elemental analysis data, a complete and detailed scientific article focusing solely on the structural elucidation of this compound cannot be constructed at this time. Further empirical research is required to determine these fundamental chemical properties.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can undergo various transformations.
The reduction of the nitro group to an amino group is a common and crucial transformation. Various methods have been employed to achieve this, often with a focus on selectivity to avoid affecting other functional groups.
One established method involves the use of sodium dithionite (B78146) (Na2S2O4). This reagent provides a straightforward pathway to the corresponding aniline (B41778) derivative, 2-amino-1-(2-fluorophenyl)ethan-1-one. This transformation is a key step in the synthesis of various heterocyclic compounds.
Another effective reduction method utilizes iron powder in the presence of an acid, such as acetic acid. This classical approach, known as the Béchamp reduction, is widely used for the reduction of aromatic nitro compounds due to its efficiency and the low cost of the reagents.
Catalytic hydrogenation is also a viable method for the reduction of the nitro group. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be optimized to ensure the selective reduction of the nitro group without affecting the fluorine atom or the carbonyl group.
The nitro group, being a powerful deactivating group, significantly reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions. The strong electron-withdrawing nature of the nitro group directs any potential electrophilic attack to the meta position relative to itself.
Conversely, the electron-withdrawing effect of the nitro group, particularly from the ortho position, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation is crucial for the reactivity of the fluorine atom, as discussed in the following section.
Reactivity of the Fluoro Group
The fluorine atom, positioned ortho to the activating nitro group, is susceptible to nucleophilic displacement.
The presence of the ortho-nitro group makes the fluorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby facilitating the substitution.
Various nucleophiles can displace the fluorine atom. For instance, reaction with alkoxides can lead to the formation of the corresponding alkoxy derivatives. Similarly, amines can react to form N-substituted aminophenyl ketones. These reactions are fundamental in building more complex molecular architectures from the 2-fluoro-1-(2-nitrophenyl)ethan-1-one scaffold.
The presence of the fluorine atom at the ortho position can influence the reactivity of the adjacent ethanone (B97240) and nitro groups. The electronegativity of fluorine can exert an inductive effect, potentially influencing the acidity of the α-protons of the ethanone moiety. However, detailed studies specifically quantifying this effect on this compound are not extensively documented in readily available literature.
Reactivity of the Ethanone Moiety
The ethanone side chain possesses its own set of reactive sites, primarily the carbonyl group and the α-carbon.
The carbonyl group can undergo typical reactions of ketones. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). This reduction would yield 2-fluoro-1-(2-nitrophenyl)ethanol.
The α-protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various reactions, such as alkylation or condensation reactions. For example, it can react with aldehydes in an aldol-type condensation. This reactivity allows for the elaboration of the ethanone side chain, providing a route to a variety of derivatives.
Alpha-Halogenation and Subsequent Transformations
The designation "2-fluoro" indicates that this compound is already halogenated at the alpha-position. The presence of the α-fluorine atom significantly influences the molecule's reactivity. The primary focus, therefore, is not on further alpha-halogenation but on the transformations involving the existing C-F bond and the adjacent C-H bonds.
The fluorine atom and the carbonyl group collaboratively increase the acidity of the remaining α-hydrogens, facilitating the formation of a carbanion (enolate) under basic conditions. This enolate is a key intermediate in many reactions. Furthermore, the α-fluoro ketone moiety can undergo reactions such as:
Nucleophilic Substitution: The fluorine atom can be displaced by strong nucleophiles, although this is generally more difficult than with other halogens like bromine or chlorine.
Elimination Reactions: Under basic conditions, elimination of hydrogen fluoride (B91410) (HF) can occur, leading to the formation of an α,β-unsaturated ketone. This pathway is particularly relevant in the context of condensation reactions. Studies on analogous compounds show that base-promoted HF elimination is a significant reaction pathway. researchgate.net
Condensation Reactions with Aldehydes and Ketones (e.g., Claisen-Schmidt)
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone containing α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org this compound is a suitable ketone component for this reaction due to its acidic α-hydrogens.
In a typical Claisen-Schmidt reaction, a base abstracts an α-hydrogen from the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product can subsequently undergo dehydration (elimination of water) to yield a conjugated enone, a process often favored by the formation of an extended conjugated system. libretexts.org
Table 1: Potential Claisen-Schmidt Reaction of this compound
| Ketone Component | Aldehyde Partner (Acceptor) | Expected Aldol Addition Product | Final Condensation Product (Enone) |
| This compound | Benzaldehyde | 3-(2-nitrophenyl)-3-hydroxy-2-fluoro-1-phenylpropan-1-one | 1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (via HF elimination) |
| This compound | 4-Methoxybenzaldehyde | 3-(4-methoxyphenyl)-3-(2-nitrophenyl)-3-hydroxy-2-fluoropropan-1-one | 1-(2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (via HF elimination) |
| This compound | Furfural | 3-(Furan-2-yl)-3-(2-nitrophenyl)-3-hydroxy-2-fluoropropan-1-one | 3-(Furan-2-yl)-1-(2-nitrophenyl)prop-2-en-1-one (via HF elimination) |
Note: In this specific substrate, elimination of HF is a likely alternative to water elimination, leading to a fluorinated or non-fluorinated enone depending on the reaction pathway.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon in this compound is a potent electrophile. Its electrophilicity is enhanced by the inductive effect of the adjacent α-fluorine and, more significantly, by the strong electron-withdrawing nature of the ortho-nitrophenyl group. This makes the carbonyl group highly susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.com
The reaction follows a general mechanism where the nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during workup to yield an alcohol. libretexts.org
Table 2: Examples of Nucleophilic Addition to this compound
| Nucleophile | Reagent Example | Product Type |
| Hydride ion (:H⁻) | Sodium borohydride (NaBH₄) | Secondary Alcohol |
| Grignard Reagent (R-MgX) | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |
| Cyanide ion (:CN⁻) | Sodium cyanide (NaCN) | Cyanohydrin |
| Organolithium Reagent (R-Li) | Phenyllithium (C₆H₅Li) | Tertiary Alcohol |
These reactions are typically 1,2-additions, where the nucleophile adds directly to the carbonyl carbon (position 1) and the oxygen (position 2) is protonated. youtube.com
Intramolecular Cyclization and Rearrangement Reactions
The ortho positioning of the nitro and the fluoroacetyl groups on the phenyl ring creates opportunities for intramolecular cyclization reactions, which are powerful methods for constructing heterocyclic ring systems.
A prominent example is reductive cyclization . The nitro group can be chemically or catalytically reduced to an amino group (-NH₂). The resulting intermediate, 2-amino-1-(2-aminophenyl)-2-fluoroethan-1-one, possesses both a nucleophilic amine and an electrophilic ketone. This sets the stage for a spontaneous or acid-catalyzed intramolecular condensation to form nitrogen-containing heterocycles, such as derivatives of quinoline (B57606) or indole, depending on the subsequent reaction steps.
Another possibility involves the formation of an enolate under basic conditions, which could potentially act as an intramolecular nucleophile. For instance, intramolecular cyclization reactions have been observed in related 5-nitro-substituted furan (B31954) systems, leading to novel heterocyclic structures. nih.gov Fluorination-induced intramolecular cyclizations are also a known strategy for synthesizing complex fluorinated heterocycles. rsc.orgresearchgate.net
Investigation of Reaction Kinetics and Thermodynamics
While specific kinetic studies on this compound are not widely published, valuable insights can be drawn from investigations of structurally similar compounds. For example, the study of base-promoted hydrogen fluoride elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one provides a framework for understanding the kinetics of C-F bond cleavage in the presence of a nitro-aromatic system. researchgate.net
In such studies, kinetic isotope effects (KIEs) are a crucial tool. By comparing the reaction rates of a compound with that of its deuterium-labeled counterpart, researchers can probe the nature of the rate-determining step.
Table 3: Kinetic Isotope Effects (KIEs) for HF Elimination from a Model Nitro-Fluorinated Ketone researchgate.net
| Catalyzing Base | Primary Deuterium (B1214612) KIE (kH/kD) | Leaving Group Fluorine KIE (¹⁸F/¹⁹F) | Inferred Mechanism |
| Formate | 3.2 | 1.0037 | E1cB-like E2 or E1cB(ip) |
| Acetate | 3.7 | 1.0047 | E1cB-like E2 or E1cB(ip) |
| Imidazole (B134444) | 7.5 | 1.0013 | E1cB-like E2 or E1cB(ip) |
Data from a study on 4-fluoro-4-(4'-nitrophenyl)butan-2-one.
The large primary deuterium KIEs indicate that the C-H bond is significantly broken in the transition state of the rate-limiting step. The very small fluorine KIEs suggest that the C-F bond is largely intact during this step. This evidence strongly supports an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, where a carbanion is formed first in a rapid equilibrium, followed by a slower, rate-limiting expulsion of the fluoride ion. researchgate.net
Detailed Mechanistic Postulations and Experimental Evidence for Reaction Pathways
Based on the reactivity principles discussed, detailed mechanisms for the reactions of this compound can be postulated.
Mechanism Postulate 1: Base-Catalyzed Claisen-Schmidt Condensation
Enolate Formation: A base (e.g., NaOH) removes an acidic α-hydrogen from the carbon bearing the fluorine, forming a resonance-stabilized enolate. The electron-withdrawing fluorine and carbonyl groups stabilize the resulting negative charge.
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). This forms a tetrahedral alkoxide intermediate.
Protonation/Elimination: The alkoxide can be protonated to give an aldol addition product. However, given the presence of the fluorine leaving group and the driving force of conjugation, an E1cB-type elimination is highly plausible. The intermediate carbanion formed in step 1 could directly expel the fluoride ion to form an α-fluoro-α,β-unsaturated ketone, or a subsequent base-promoted elimination of HF from the aldol product would yield the final conjugated enone.
Mechanism Postulate 2: Base-Promoted HF Elimination (E1cB Mechanism) Experimental evidence from related systems strongly suggests an E1cB pathway for elimination. researchgate.net
Carbanion Formation (Reversible): A base reversibly removes the proton from the α-carbon, forming a carbanion intermediate. This step is fast. The stability of this carbanion is enhanced by the adjacent carbonyl and nitrophenyl groups.
Loss of Leaving Group (Rate-Limiting): The carbanion expels the fluoride ion (F⁻) in the slow, rate-determining step to form a double bond, yielding an α,β-unsaturated ketone.
The experimental evidence for this pathway includes the large primary deuterium KIEs and small leaving group fluorine KIEs, which demonstrate that C-H bond cleavage precedes the rate-limiting C-F bond cleavage. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular geometries and electronic structures from first principles.
Density Functional Theory (DFT) Applications for Optimized Structures and Energetics
Density Functional Theory (DFT) has become a primary method for computational studies due to its favorable balance of accuracy and computational cost. aps.org For molecules such as 2-fluoro-1-(2-nitrophenyl)ethan-1-one, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p), are employed to find the molecule's lowest energy conformation (optimized structure). These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule. The resulting energetic information is crucial for understanding the molecule's stability.
Table 1: Representative Theoretical Bond Parameters (Illustrative) Note: This table is illustrative of typical data obtained from DFT calculations and does not represent actual calculated values for this compound.
| Parameter | Bond | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | C-C-O (acetyl) | ~120° |
| Bond Angle | O-N-O (nitro) | ~124° |
Ab Initio and Semi-Empirical Methods for Electronic Properties
Ab initio and semi-empirical methods offer alternative approaches for studying electronic properties. researchgate.netlibretexts.org Ab initio methods, Latin for "from the beginning," are based on first principles without using experimental data for parameterization. libretexts.orgquora.com The Hartree-Fock (HF) method is a foundational ab initio technique, though it does not fully account for electron correlation. researchgate.net More advanced ab initio methods provide higher accuracy but are computationally intensive, making them more suitable for smaller molecules. libretexts.org
Semi-empirical methods, in contrast, incorporate some parameters derived from experimental data to simplify calculations. libretexts.orgscribd.com This makes them significantly faster and capable of handling larger molecular systems, though with a potential trade-off in accuracy compared to high-level ab initio or DFT methods. researchgate.net These methods can be useful for initial screenings or for studying very large systems where other methods are computationally prohibitive.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comfiveable.me The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. fiveable.me
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the carbonyl group. The LUMO is anticipated to be distributed over the nitro group and the carbonyl carbon, which are electron-withdrawing centers. The electron-withdrawing nature of both the nitro group and the fluorine atom likely lowers the energy of both the HOMO and LUMO and influences the size of the energy gap.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table presents typical energy ranges and is for illustrative purposes only. Actual values for this compound require specific calculation.
| Orbital | Typical Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | ~ -7.0 to -8.5 eV | Electron Donor (Nucleophilicity) |
| LUMO | ~ -2.0 to -3.5 eV | Electron Acceptor (Electrophilicity) |
| HOMO-LUMO Gap | ~ 4.0 to 5.5 eV | Indicator of Chemical Stability |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the nitro and carbonyl groups due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) would likely be found near the hydrogen atoms of the phenyl ring and the carbon atom of the carbonyl group, indicating these as sites for potential nucleophilic interaction. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in understanding the reaction mechanism and calculating its activation energy. For a molecule like this compound, one could model reactions such as nucleophilic substitution at the carbonyl carbon or reduction of the nitro group.
This analysis provides invaluable information on the feasibility of a proposed reaction mechanism by determining the energy barrier that must be overcome. While no specific reaction pathway models for this compound are currently published, such studies would be instrumental in predicting its chemical behavior and designing synthetic routes.
Spectroscopic Property Predictions and Correlations with Experimental Data
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures and assignments.
NMR Spectra: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, predictions would be sensitive to the electronic environment of each nucleus, influenced by the fluorine, nitro, and acetyl groups. ¹⁹F NMR chemical shifts are also calculable, though they can be challenging to predict with high accuracy. nih.govnih.gov
IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the various stretching, bending, and torsional motions of the atoms. For this compound, characteristic calculated peaks would include the C=O stretch (around 1700 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-F and C-N stretching vibrations. core.ac.uk
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net The calculations would identify the specific electronic excitations (e.g., n → π* or π → π*) responsible for the absorption of UV or visible light.
Conformational Analysis and Stereochemical Considerations
In the broader class of 2'-fluoro-substituted acetophenone (B1666503) derivatives, a clear preference for the s-trans conformation has been established through both experimental and computational methods. nih.gov This conformation, where the fluorine atom and the carbonyl oxygen are positioned on opposite sides of the connecting C-C bond, is generally more stable than the s-cis conformation. The increased stability of the s-trans conformer is attributed to the minimization of steric and electrostatic repulsion that would occur between the electronegative fluorine and oxygen atoms in the s-cis arrangement. nih.gov
Studies on similar 2'-substituted acetophenones have utilized Density Functional Theory (DFT) calculations to corroborate these findings, showing a lower electronic energy for the s-trans conformer. nih.gov It is reasonable to infer that this compound would follow this trend. The presence of the bulky nitro group at the ortho position of the phenyl ring likely introduces additional steric hindrance, further influencing the rotational barrier and the preferred dihedral angles.
However, without specific computational studies on this compound, precise data on the energy differences between possible conformers and the exact values of the key dihedral angles remain undetermined. Such studies would be invaluable for a deeper understanding of its chemical behavior and for applications in areas like medicinal chemistry and materials science.
Table 1: Postulated Conformers of this compound
| Conformer | Dihedral Angle (F-C-C=O) | Relative Energy (Predicted) |
| s-trans | ~180° | Lower |
| s-cis | ~0° | Higher |
Note: The data in this table is predicted based on the behavior of analogous compounds and has not been confirmed by specific experimental or computational studies on this compound.
Exploration of Derivatives and Structural Analogues
Synthesis and Characterization of Substituted Aryl Ketones with Varied Fluoro and Nitro Positions
The synthesis of aryl ketones bearing both fluoro and nitro substituents can be accomplished through several established and innovative chemical methodologies. The relative positions of the fluoro and nitro groups on the aryl ring significantly influence the synthetic strategy and the properties of the resulting ketone.
One primary route to fluorinated ketones is the Houben-Hoesch reaction, which involves the acid-catalyzed reaction of nitriles with aromatic compounds. nih.gov Research has shown that fluoro-substituted aliphatic nitriles can react with arenes in the presence of a superacid like triflic acid (CF₃SO₃H) to produce fluoro-substituted ketones in good yields. nih.gov The fluorine substituents appear to enhance the reactivity of the nitrile intermediates. nih.gov For instance, a typical procedure involves dissolving the nitrile in the arene nucleophile, adding triflic acid, and stirring the solution at elevated temperatures. nih.gov
Another powerful method for introducing fluorine is through electrophilic fluorination using reagents like Selectfluor®. This reagent has been successfully used to fluorinate cyclic ketone scaffolds, yielding α-fluorinated ketones in yields ranging from 20-77%. sapub.org The reactivity of the ketone substrate towards Selectfluor® is governed by a combination of steric and electronic effects. sapub.org
The introduction of a nitro group onto an existing aryl ketone can be achieved through nitration. For example, 8-amidoquinoline compounds can be nitrated using reagents like ferric nitrate (B79036) or bismuth nitrate to prepare 5-nitro-8-amidoquinoline derivatives. google.com The synthesis of aromatic fluoro compounds from their corresponding nitro counterparts via nucleophilic substitution of the nitrite (B80452) by fluoride (B91410) is also a viable pathway. epa.gov This reaction, particularly for non-activated nitro compounds, can yield products like 1-fluoro-3-nitrobenzene (B1663965) from 1,3-dinitrobenzene (B52904) with yields up to 92% when performed in sulfolane (B150427) in the presence of potassium fluoride and phthaloyl dichloride. epa.gov
The characterization of these substituted aryl ketones relies on standard spectroscopic techniques. For example, the synthesis of 6-fluoro-2-methyl-3-(phenylsulfonyl)quinoline yielded a light yellow solid with a melting point of 157–158 °C. Its structure was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.com Similarly, ethyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate was characterized as a light yellow solid with a melting point of 81–82 °C. mdpi.com
Table 1: Examples of Synthesized Fluoro-Nitro Substituted Aryl Ketones and Related Compounds
| Compound Name | Synthetic Method | Yield | Melting Point (°C) | Source |
|---|---|---|---|---|
| 6-Fluoro-2-methyl-3-(phenylsulfonyl)quinoline | Domino Nitro Reduction-Friedländer Heterocyclization | 80% | 157-158 | mdpi.com |
| Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | Domino Nitro Reduction-Friedländer Heterocyclization | 70% | 81-82 | mdpi.com |
| Methyl 2-benzyl-6-fluoroquinoline-3-carboxylate | Domino Nitro Reduction-Friedländer Heterocyclization | 85% | 84-85 | mdpi.com |
| 1-Fluoro-3-nitrobenzene | Nucleophilic exchange of nitro-group by fluoride | Up to 92% | Not specified | epa.gov |
| 2-Fluorinated Diketones | Electrophilic fluorination with Selectfluor® | 20-77% | Not specified | sapub.org |
Modifications at the Ethanone (B97240) Side Chain (e.g., 2-haloethanone variants)
Modifications to the ethanone side chain of aryl ketones, particularly the introduction of a halogen at the α-position (the 2-position), create highly reactive intermediates valuable in organic synthesis. These α-halogenated ketones are potent electrophiles, susceptible to both nucleophilic addition at the carbonyl group and SN2 nucleophilic displacement of the halogen. beilstein-journals.org
The synthesis of α-haloethanone variants can be achieved through several methods. For instance, α-bromination of acetophenone (B1666503) derivatives can be carried out using N-bromosuccinimide (NBS). acs.org Many aldehydes and ketones undergo substitution reactions at the alpha-carbon, which can be catalyzed by either acid or base. libretexts.org In the case of halogenation, the reaction often generates an acid, making it autocatalytic. libretexts.org
The introduction of a fluorine atom at the α-position is of particular interest. Fluoro-substituted ketones can be prepared through the Houben-Hoesch reaction using fluoro-substituted aliphatic nitriles. nih.gov This provides a direct route to these valuable synthetic intermediates. nih.gov
The reactivity of these 2-haloethanone variants is a subject of detailed study. The orbital overlap between the C-X (halogen) bond and the adjacent carbonyl group activates the halogen for SN2 substitution and also enhances the reactivity of the carbonyl group towards nucleophilic addition. beilstein-journals.org
Introduction of Additional Functional Groups on the Aromatic Ring
The aromatic ring of fluoro-nitro-phenyl ketones can be further functionalized to introduce additional chemical diversity. These reactions often take advantage of the directing effects of the existing substituents. Aromatic aldehydes and ketones typically undergo electrophilic substitution at the meta-position, as the carbonyl group is deactivating. ncert.nic.in
The synthesis of aromatic fluoro compounds can be achieved by the nucleophilic exchange of nitro groups with fluoride, a reaction that can be used to introduce fluorine onto a ring that already contains other functional groups. epa.gov For example, 1,2-difluoro-4-nitrobenzene can be formed from 2,4-dinitro-1-fluorobenzene. epa.gov
The introduction of azole substituents, such as imidazole (B134444) or 1,2,4-triazole, onto a fluoro-nitroaniline precursor has been demonstrated. This is achieved by reacting 5-chloro-4-fluoro-2-nitroaniline (B11740) with the desired azole in the presence of anhydrous potassium carbonate in DMF at 100 °C. The resulting 4-fluoro-5-(azolyl)-2-nitrobenzenamines can then be used in further synthetic steps.
Heterocyclic Ring Incorporations and Fusions with the Aromatic Core (e.g., imidazoles, indoles, quinolines)
Aryl ketones, including those with fluoro and nitro substituents, are versatile precursors for the synthesis of a wide array of heterocyclic compounds. The ketone functionality can participate in cyclization and condensation reactions to form new rings fused to or substituted on the original aromatic core.
Imidazoles: Substituted imidazoles can be synthesized through various routes. One method involves the [3 + 2] cyclization of vinyl azides with amidines, which proceeds without a catalyst. acs.org For example, 4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazole has been synthesized with a 72% yield using this approach. acs.org Another strategy involves the condensation of an aryl ketone with other reagents. For instance, N-1 phenyl substituted imidazoles can be formed through various metal-catalyzed or catalyst-free reactions. rsc.org
Indoles: The synthesis of nitro-containing indoles can be achieved from o-fluoronitrobenzenes through an acid-catalyzed intramolecular electrophilic cyclization. cncb.ac.cn This methodology provides an efficient route to 2,3-unsubstituted nitroindoles, which are valuable for preparing biologically interesting molecules. Subsequent reduction of the nitro group allows for the construction of indole-fused heterocycles. cncb.ac.cn N-protected indoles can be nitrated at the 3-position using acetyl nitrate at low temperatures to give the corresponding 3-nitroindoles in good yields. researchgate.netresearchgate.net
Quinolines: The Friedländer synthesis is a classic method for preparing quinolines, involving the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group. mdpi.com A modification of this process utilizes the in situ reduction of 2-nitrobenzaldehydes with Fe/AcOH in the presence of active methylene compounds to produce substituted quinolines in high yields. mdpi.com This method is tolerant of a wide range of functional groups, including fluoro substituents. mdpi.com Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be used to synthesize a variety of substituted quinolines. nih.gov Tetracyclic fluoroquinolones have been synthesized from ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate via a Suzuki-Miyaura cross-coupling followed by a microwave-assisted Cadogan reaction. nih.gov
Table 2: Examples of Heterocyclic Compounds Synthesized from Aryl Ketone Precursors
| Heterocycle Type | Synthetic Method | Precursor/Key Reagent | Example Product | Source |
|---|---|---|---|---|
| Imidazole | [3 + 2] Cyclization | Vinyl azide (B81097) and amidine | 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-1H-imidazole | acs.org |
| Indole | Intramolecular Electrophilic Cyclization | o-Fluoronitrobenzene derivative | 2,3-Unsubstituted nitro-containing indoles | cncb.ac.cn |
| Quinoline (B57606) | Domino Nitro Reduction-Friedländer Heterocyclization | 2-Nitrobenzaldehyde and active methylene compound | 6-Fluoro-2-methyl-3-(phenylsulfonyl)quinoline | mdpi.com |
| Quinoline | Electrophilic Cyclization | N-(2-Alkynyl)aniline | Substituted quinolines | nih.gov |
| Fluoroquinolone | Suzuki-Miyaura coupling and Cadogan reaction | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Tetracyclic fluoroquinolones | nih.gov |
Impact of Structural Modifications on Chemical Properties and Reactivity Profiles
Structural modifications to the 2-fluoro-1-(2-nitrophenyl)ethan-1-one framework have a profound impact on the chemical properties and reactivity of the molecule. These changes can be understood in terms of steric and electronic effects.
Reactivity of the Carbonyl Group: Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. libretexts.orgncert.nic.in This is due to both steric factors (ketones have two larger substituents hindering nucleophilic attack) and electronic factors (the two alkyl groups in ketones reduce the electrophilicity of the carbonyl carbon more than the single substituent in aldehydes). libretexts.orgncert.nic.in The presence of electron-withdrawing groups, such as fluoro and nitro groups, on the aromatic ring generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Impact of α-Halogenation: The introduction of a halogen at the alpha-position to the carbonyl group significantly enhances reactivity. The orbital overlap between the C-X bond and the carbonyl π-system makes the carbonyl carbon more electrophilic and also activates the C-X bond for SN2 displacement. beilstein-journals.org Interestingly, studies on the relative reactivity of α-halogenated ketones have shown that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts in certain reactions, such as borohydride (B1222165) reduction. beilstein-journals.org This is attributed to the higher energy barrier for the fluoro ketone to adopt a reactive conformation where the C-F bond is orthogonal to the carbonyl group, a geometry that allows for optimal orbital overlap. beilstein-journals.org
Influence of Fluoro and Nitro Positions: The positions of the fluoro and nitro groups on the aromatic ring dictate the regioselectivity of further substitution reactions. The Friedländer synthesis of quinolines from 2-nitroaromatic ketones with unsymmetrical active methylene compounds can sometimes be less reliable, with competitive formation of quinolin-2(1H)-ones, particularly when large groups are present near the ketone carbonyl. mdpi.com
Applications in Advanced Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The structure of 2-fluoro-1-(2-nitrophenyl)ethan-1-one makes it a valuable synthon for the assembly of complex molecules, particularly heterocyclic compounds. While direct literature on this specific molecule is limited, the reactivity of analogous α-haloketones and nitroaromatic compounds provides a strong indication of its synthetic potential.
The presence of the α-fluoro ketone moiety allows for various nucleophilic substitution reactions, where the fluorine atom can be displaced by a range of nucleophiles. This reactivity is crucial for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the ortho-nitro group can participate in intramolecular cyclization reactions, a common strategy for the synthesis of nitrogen-containing heterocycles. For instance, reductive cyclization of ortho-nitroaryl ketones is a well-established method for the synthesis of indoles and related scaffolds. acs.orgbldpharm.com The general reactivity of α-haloketones in heterocyclic synthesis is well-documented, where they react with a variety of nucleophiles to form diverse ring systems. nih.gov
The combination of these reactive sites in this compound suggests its utility in domino reactions, where multiple transformations can occur in a single synthetic operation, leading to a rapid increase in molecular complexity.
Table 1: Potential Heterocyclic Scaffolds from this compound Analogs
| Reactant Type | Resulting Heterocycle | Reaction Type |
| Amines | Indoles, Quinolines | Reductive Cyclization |
| Thioamides | Thiazoles | Hantzsch-type Synthesis |
| Amidines | Imidazoles | Condensation/Cyclization |
| Hydrazines | Pyrazoles | Condensation/Cyclization |
Precursor for Advanced Chemical Intermediates
The distinct functional groups of this compound allow for its transformation into a variety of advanced chemical intermediates. The reactivity of each functional group can be selectively addressed to generate molecules with tailored properties.
The nitro group can be readily reduced to an amino group, yielding 1-(2-amino-phenyl)-2-fluoroethanone. This resulting aminoketone is a valuable intermediate for the synthesis of a wide range of compounds, including benzodiazepines and other pharmacologically relevant structures. The amino group can also be diazotized and converted into a variety of other functional groups.
The α-fluoro ketone can undergo reactions such as the Favorskii rearrangement to yield carboxylic acid derivatives or can be converted to other functional groups through nucleophilic displacement of the fluoride (B91410). wikipedia.org The carbonyl group itself can participate in aldol (B89426) condensations, Wittig reactions, and other carbonyl chemistry to build more complex carbon skeletons. acs.org This versatility makes this compound a key starting material for creating a library of substituted aromatic compounds.
Contributions to the Development of Fluorinated Organic Compounds
The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. nih.govnih.govresearchgate.netmiamioh.edu Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can lead to increased thermal stability, enhanced lipophilicity, and altered metabolic pathways. As such, the development of new fluorinated organic compounds is of significant interest in medicinal chemistry, agrochemicals, and materials science.
This compound serves as a valuable building block for introducing a fluoromethylketone moiety attached to a nitro-substituted aromatic ring. This specific combination of functional groups can be leveraged to synthesize novel fluorinated heterocycles and other complex molecules. The presence of the fluorine atom can modulate the reactivity of the adjacent carbonyl group and influence the electronic properties of the entire molecule. The synthesis of fluorinated heterocycles is a rapidly growing field, with applications ranging from pharmaceuticals to advanced materials. nih.govresearchgate.net
Role in the Synthesis of Functional Materials
The chemical structure of this compound makes it a promising precursor for the synthesis of various functional materials, including dyes and potentially electronic materials.
The nitroaromatic core is a key feature in many dyes and pigments. The nitro group can be reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. Azo dyes are a large and important class of colorants used in a wide range of applications. nih.govacs.org The presence of the fluorine atom and the ketone functionality in the final dye structure could be used to fine-tune its color, solubility, and lightfastness.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of asymmetrically substituted aromatic compounds such as 2-fluoro-1-(2-nitrophenyl)ethan-1-one presents significant challenges in achieving high selectivity. Future research is intensely focused on creating novel catalytic systems that can precisely control reaction outcomes, enhance efficiency, and operate under environmentally benign conditions.
A key area of development is the design of catalysts that can overcome the limitations of traditional methods, such as Friedel-Crafts acylation, which often require stoichiometric amounts of catalysts like aluminum chloride, leading to large volumes of corrosive waste. researchgate.net The trend is moving towards highly acidic triflate compounds or lanthanide-based catalysts, which can be recycled and reused, aligning with green chemistry principles. researchgate.net For fluorinated ketones specifically, the development of efficient methodologies for their synthesis is of significant importance and has attracted considerable attention. nih.gov Research will likely focus on heterogeneous catalysts that are easily separable from the reaction mixture, and organocatalysts that avoid the use of toxic or expensive metals. The goal is to develop systems that offer high yields and selectivity for the desired product, minimizing the formation of isomers and other byproducts.
Implementation of Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing and is a major trend for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). d-nb.inforesearchgate.net This approach involves pumping reagents through a network of tubes and reactors, offering numerous advantages, particularly for reactions that are hazardous or difficult to control, such as nitrations and fluorinations. nih.goveuropa.eu
The primary benefits of flow chemistry include superior heat and mass transfer due to a high surface-area-to-volume ratio, which allows for the safe execution of highly exothermic reactions. europa.eu It also enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher purity products and improved yields. europa.eu For a compound like this compound, where nitration is a key step, flow chemistry can significantly improve safety by minimizing the amount of hazardous material present at any given time. europa.eu
A study on the synthesis of a related compound, ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), a key intermediate for the antibiotic Linezolid, demonstrated the power of this approach. researchgate.net The traditional batch synthesis for a crucial step took about 11 hours, whereas a continuous flow process in a microreactor achieved optimal production at a residence time of just 50 seconds. researchgate.net This illustrates the potential for dramatic reductions in production time and increases in efficiency. d-nb.inforesearchgate.net The modular nature of flow systems also allows for the integration of multiple synthetic steps, purification, and analysis into a single, automated process. uc.pt
Table 1: Comparison of Batch vs. Flow Synthesis for a Related Nitroaromatic Compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | ~11 hours researchgate.net | 50 seconds (residence time) researchgate.net |
| Safety | Higher risk due to large volumes of hazardous materials europa.eu | Enhanced safety, small reactor volume europa.eu |
| Process Control | Difficult to control temperature and mixing | Precise control of temperature, pressure, and time europa.eu |
| Scalability | Complex | Easily scalable by extending operation time or using parallel reactors uc.pt |
| Efficiency | Lower throughput | High throughput and production rate researchgate.net |
Application of Advanced Spectroscopic Techniques for In-Situ Monitoring
In line with the principles of continuous manufacturing, there is a growing emphasis on real-time process monitoring. Advanced spectroscopic techniques are central to the Process Analytical Technology (PAT) initiative, which aims to ensure product quality by designing and controlling manufacturing processes based on timely measurements. nih.gov
For the synthesis of this compound, in-situ monitoring provides a continuous stream of data on critical process parameters without the need for manual sampling. nih.govresearchgate.net Techniques such as UV/Vis, Infrared (IR), Raman, and fluorescence spectroscopy can be integrated directly into a flow reactor. nih.gov These methods, combined with multivariate data analysis, allow for the real-time tracking of reactant consumption, product formation, and the emergence of any impurities. nih.gov This capability is crucial for maintaining the reaction at optimal conditions, ensuring consistent product quality, and enabling rapid troubleshooting. researchgate.net
Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization
Propose the most efficient sequence of reactions from available starting materials.
Predict potential side reactions and byproducts.
Optimize reaction conditions (temperature, solvent, catalyst) for maximum yield and purity.
Exploration of New Chemical Transformations for Fluorinated Nitroaryl Ketones
While the synthesis of fluorinated nitroaryl ketones is a key research area, the exploration of their subsequent chemical transformations is equally important for creating novel derivatives and more complex molecules. The functional groups present in this compound—the ketone, the fluoro substituent, and the nitro group—offer multiple avenues for further chemical modification.
Future research will likely focus on:
Selective Reduction: Developing methods to selectively reduce the nitro group to an amine without affecting the ketone functionality. This would yield 1-(2-amino-6-fluorophenyl)ethan-1-one, a valuable intermediate for pharmaceuticals and materials science.
Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the fluorine atom with various nucleophiles. The activating effect of the ortho-nitro and acetyl groups makes this a feasible transformation, opening the door to a wide range of derivatives.
Ketone Chemistry: Exploring reactions at the carbonyl group, such as aldol (B89426) condensations, reductive aminations, or the formation of heterocyclic structures like pyrazoles or imidazoles. d-nb.info
C-H Activation: Applying modern C-H activation strategies to functionalize the aromatic ring at other positions, allowing for the introduction of new substituents and the creation of highly decorated molecular scaffolds.
Sustainable Production and Environmental Considerations in Synthesis
Sustainability is a critical driver of innovation in chemical manufacturing. researchgate.net The principles of green chemistry are being increasingly integrated into the design of synthetic processes to minimize environmental impact and enhance safety. researchgate.net
For the production of this compound, future efforts will concentrate on several key areas of sustainability: researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.
Use of Renewable Feedstocks: Exploring the use of bio-based raw materials as starting points for the synthesis, reducing reliance on petrochemicals.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Optimizing reactions to run at ambient temperature and pressure, often facilitated by highly active catalysts or technologies like flow chemistry, which reduces energy consumption. researchgate.neteuropa.eu
Waste Reduction: Focusing on processes that generate minimal and non-hazardous waste. This includes the use of recyclable catalysts and in-line purification methods that avoid traditional, solvent-intensive workups. researchgate.netresearchgate.net
The holistic integration of these emerging technologies and sustainable principles will be essential for the future production of this compound and other specialty chemicals, ensuring that manufacturing is not only efficient and cost-effective but also environmentally responsible. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
